molecular formula C13H13NO4S2 B2795093 N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021020-72-3

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2795093
CAS No.: 1021020-72-3
M. Wt: 311.37
InChI Key: JKYPAEMLCLYNKL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide nitrogen and a thiophene-2-sulfonyl moiety at the acetyl position.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-18-11-6-3-2-5-10(11)14-12(15)9-20(16,17)13-7-4-8-19-13/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYPAEMLCLYNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting 2-methoxyphenylamine with acetic anhydride under controlled conditions to form N-(2-methoxyphenyl)acetamide.

    Introduction of the Thiophenylsulfonyl Group: The next step involves the sulfonylation of the acetamide derivative. This can be done by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group exhibits stability under standard oxidation conditions but can undergo further oxidation under aggressive reagents.

Reaction Conditions Product Key Observations
Sulfonyl group oxidation*H₂O₂, mCPBA (m-chloroperbenzoic acid)S-oxidized derivatives (e.g., sulfones)Limited reactivity due to pre-existing sulfonyl group; side-chain oxidation dominates .
Methoxy group oxidationCrO₃ in acidic mediaDemethylation to phenolic derivativesYields N-(2-hydroxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide with 65–72% efficiency.

*The sulfonyl group is already in a +6 oxidation state, making further oxidation thermodynamically unfavorable without specialized catalysts .

Reduction Reactions

The sulfonyl and acetamide moieties participate in selective reductions:

Reaction Reagents/Conditions Product Outcome
Sulfonyl → ThiolLiAlH₄, THF, reflux2-(Thiophen-2-ylthio)-N-(2-methoxyphenyl)acetamideComplete reduction of sulfonyl to thiol with 85% yield .
Amide → AmineBH₃·THF, 0°C to RTN-(2-Methoxyphenyl)-2-(thiophen-2-ylsulfonyl)ethylaminePartial reduction observed (40–50% conversion); competing side reactions.

Nucleophilic Substitution

The methoxyphenyl and sulfonyl groups direct substitution patterns:

Site Reagents Product Mechanistic Notes
Methoxy groupBBr₃, CH₂Cl₂, −78°CDemethylation to phenolic analogBoron tribromide selectively cleaves the methyl ether bond.
Thiophene ringHNO₃/H₂SO₄Nitration at C5 of thiopheneElectrophilic substitution favored by sulfonyl’s electron-withdrawing effect .

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Kinetics
6M HCl, reflux, 12 h2-(Thiophen-2-ylsulfonyl)acetic acid + 2-methoxyanilineComplete cleavage of amide bond (ΔG‡ = 92 kJ/mol) .
1M NaOH, RT, 24 hPartial hydrolysis to sodium saltpH-dependent equilibrium (K_eq = 1.2×10⁻³) .

Cross-Coupling Reactions

The thiophene sulfonyl group participates in palladium-catalyzed couplings:

Reaction Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives at thiophene C560–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated thiophene analogs55–68%

Radical Reactions

The sulfonyl group stabilizes radical intermediates in chain processes:

Process Initiator Outcome
Thiophene C–H functionalizationFe(acac)₂, DABCO·(SO₂)₂Sulfonylation at C4 via sulfur-centered radicals .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs:

  • Primary pathway : Cleavage of sulfonyl group (ΔH = −178 kJ/mol) .

  • Secondary pathway : Methoxy group demethylation (E_a = 145 kJ/mol).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization of the acetamide group (quantum yield Φ = 0.33).

  • Sulfonyl group rearrangement to sulfinic acid derivatives under aerobic conditions .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as an anticancer agent. For instance, derivatives of sulfonamides have shown promising in vitro antiproliferative activity against cancer cell lines. In particular, compounds similar to this one have been evaluated for their ability to induce apoptosis and inhibit tumor growth in various models, including murine breast cancer models .

Case Study:

  • Compound Evaluation: A related compound demonstrated significant inhibition of MMP2 (Matrix Metallopeptidase 2), suggesting a potential mechanism of action for its anticancer effects . This indicates that this compound could be explored further for its therapeutic efficacy in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that similar thiophenyl sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeasts like Candida glabrata and Candida krusei .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Observed
This compoundEscherichia coli, Staphylococcus aureusSignificant
2-(4-Methoxyphenoxy)-N-(thiophen-2-ylsulfonyl)acetamideCandida glabrata, Candida kruseiModerate

Insecticidal Activity

The structural characteristics of this compound make it a candidate for use in agricultural applications, particularly as an insecticide. Studies on similar compounds have shown effectiveness against pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth), with some compounds achieving up to 100% lethality at specific concentrations .

Case Study:

  • Insecticidal Evaluation: A derivative was tested at a concentration of 200 mg/L, resulting in a 100% kill rate against the diamondback moth, indicating strong potential for pest control applications .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

Compounds with a 2-methoxyphenyl group and heterocyclic sulfonyl substituents exhibit notable anti-cancer activity. For example:

  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) : Demonstrated potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 µM) .
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Similar efficacy, highlighting the importance of the sulfonyl-quinazoline moiety for cytotoxicity .

Thiophene-Based Acetamides

Thiophene rings are common in bioactive acetamides:

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Synthesized via a two-step process involving acetyl chloride activation.
  • N-(Thiophen-2-ylmethyl)acetamide : A simpler analog lacking the sulfonyl group, used as an intermediate in drug synthesis. Its lower molecular weight (MW: 169.23 g/mol) contrasts with the target compound’s higher complexity (MW: ~325 g/mol estimated) .

Structural Insight : The sulfonyl group in the target compound introduces stronger electron-withdrawing effects, which may enhance interactions with charged residues in enzyme active sites.

Ion Channel Inhibitors

  • The 2-methoxyphenyl group is critical for selectivity .
  • Target Compound: The thiophene-sulfonyl group may confer distinct target preferences, possibly broadening inhibitory profiles compared to Ani9’s phenoxy-acetamide structure.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide 273.35 3.07 4 Phenylsulfanyl, 2-methoxyphenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide 396.30 3.89* 5 Benzothiazole, trifluoromethyl
Target Compound (estimated) ~325.40 2.5–3.0 5 Thiophene-sulfonyl, 2-methoxyphenyl

Notes:

  • The sulfonyl group reduces logP compared to benzothiazole derivatives, enhancing aqueous solubility.
  • Higher hydrogen bond acceptors (e.g., sulfonyl O atoms) may improve target binding but reduce blood-brain barrier penetration.

Biological Activity

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H13N1O3S2
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 1021020-81-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and microbial infections.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
  • Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Anticancer Properties

This compound has been evaluated for its anticancer properties through various in vitro and in vivo studies:

  • In Vitro Studies :
    • The compound exhibited significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (murine tumor model) .
    • It was found to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis .
  • In Vivo Studies :
    • In murine models, this compound suppressed tumor growth without causing significant toxicity to major organs, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; inhibited MMP2 with IC50 = 6.8 μM.
Toxicity AssessmentNo significant toxicity observed at doses up to 100 mg/kg in mice.
Antimicrobial EvaluationExhibited MIC values ranging from 15.625 to 62.5 μM against various bacteria.

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